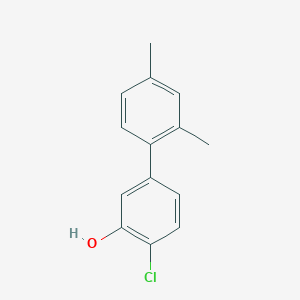

2-Chloro-5-(2,4-dimethylphenyl)phenol

Descripción

2-Chloro-5-(2,4-dimethylphenyl)phenol is a halogenated phenolic compound with the molecular formula C₁₄H₁₃ClO. It features a chlorine atom at the 2-position and a 2,4-dimethylphenyl group at the 5-position of the phenolic ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the electron-donating methyl groups and moderate polarity from the hydroxyl and chlorine substituents.

Propiedades

IUPAC Name |

2-chloro-5-(2,4-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANUTCQUPIIZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685869 | |

| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-41-8 | |

| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethylphenol followed by a coupling reaction with a chlorinated phenol derivative. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and a catalyst like aluminum chloride to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(2,4-dimethylphenyl)phenol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(2,4-dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivative.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted phenols.

Aplicaciones Científicas De Investigación

2-Chloro-5-(2,4-dimethylphenyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a preservative in various formulations.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(2,4-dimethylphenyl)phenol involves its interaction with cellular components, leading to disruption of cellular processes. The chlorine atom and phenolic hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Reactivity

The compound’s uniqueness arises from its substituent pattern :

- Chlorine at position 2 : Enhances electrophilic substitution reactivity and stabilizes the aromatic ring.

- 2,4-Dimethylphenyl group at position 5 : Electron-donating methyl groups increase lipophilicity and steric bulk, influencing solubility and interaction with biological targets.

Table 1: Comparison of Substituent Effects

| Compound Name | Substituents | Key Reactivity Features |

|---|---|---|

| 2-Chloro-5-(2,4-dimethylphenyl)phenol | Cl, 2,4-dimethylphenyl | High lipophilicity; stabilized aromatic ring |

| 2-Chloro-5-(3-methoxyphenyl)phenol | Cl, 3-methoxyphenyl | Methoxy group enhances electron density, increasing nucleophilic attack |

| 5-Chloro-2-(2,4-dichlorophenoxy)phenol | Cl, 2,4-dichlorophenoxy | Multiple chlorines boost antibacterial activity |

| 2-Chloro-5-(3,5-dichlorophenyl)phenol | Three Cl atoms | High halogen content improves thermal stability |

Physicochemical Properties

- Lipophilicity : The 2,4-dimethylphenyl group increases logP values compared to methoxy- or hydroxyl-substituted analogs, favoring membrane penetration in biological systems .

- Solubility : Lower water solubility than methoxy derivatives due to reduced polarity, necessitating organic solvents for industrial applications .

Antimicrobial Potential

While direct data on 2-Chloro-5-(2,4-dimethylphenyl)phenol are sparse, structurally related compounds suggest:

- Broad-spectrum activity: Chlorophenols with lipophilic groups (e.g., methyl, cyclopropylmethyl) disrupt microbial membranes .

- Synergy with other halogens: Compounds like 5-Chloro-2-(trifluoromethoxy)phenol exhibit enhanced activity due to fluorine’s electronegativity , but methyl groups may offer cost-effective alternatives in formulations.

Key Differentiators and Industrial Relevance

- Cost Efficiency : Methyl groups are cheaper to introduce than methoxy or trifluoromethyl groups, making the compound viable for large-scale antimicrobial coatings .

- Environmental Persistence: Higher stability than dichlorophenols could raise ecological concerns, necessitating lifecycle assessments .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.